molecular formula C18H14O7 B3061300 2,4-Bis(1,3-benzodioxol-5-yl)-4-oxobutanoic acid CAS No. 88755-39-9

2,4-Bis(1,3-benzodioxol-5-yl)-4-oxobutanoic acid

Cat. No.: B3061300
CAS No.: 88755-39-9
M. Wt: 342.3 g/mol
InChI Key: PPEBBOHQEAQKSW-UHFFFAOYSA-N
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Description

2,4-Bis(1,3-benzodioxol-5-yl)-4-oxobutanoic acid is a chemical compound characterized by the presence of two 1,3-benzodioxole groups attached to a 4-oxobutanoic acid backbone

Preparation Methods

The synthesis of 2,4-Bis(1,3-benzodioxol-5-yl)-4-oxobutanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the use of an intramolecular Diels-Alder reaction, which is a key feature in the transformation of monoterpenes like carvone into complex structures . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product.

Chemical Reactions Analysis

2,4-Bis(1,3-benzodioxol-5-yl)-4-oxobutanoic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions could produce alcohols or other reduced forms of the compound .

Scientific Research Applications

This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets. Additionally, it has industrial applications, particularly in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2,4-Bis(1,3-benzodioxol-5-yl)-4-oxobutanoic acid involves its interaction with various molecular targets and pathways. The specific pathways and targets depend on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors, leading to specific biochemical effects .

Comparison with Similar Compounds

2,4-Bis(1,3-benzodioxol-5-yl)-4-oxobutanoic acid can be compared to other similar compounds, such as 2,4-bis(2H-1,3-benzodioxol-5-yl)-4-oxobutanenitrile. These compounds share structural similarities but may differ in their chemical properties and applications.

Properties

IUPAC Name

2,4-bis(1,3-benzodioxol-5-yl)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O7/c19-13(11-2-4-15-17(6-11)25-9-23-15)7-12(18(20)21)10-1-3-14-16(5-10)24-8-22-14/h1-6,12H,7-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPEBBOHQEAQKSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CC(=O)C3=CC4=C(C=C3)OCO4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40864143
Record name 2,4-Bis(2H-1,3-benzodioxol-5-yl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88755-39-9
Record name NSC162496
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162496
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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